BenchChemオンラインストアへようこそ!

2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-benzylacetamide

Lipophilicity Drug-likeness Permeability

2-(2-(1H-Pyrrol-1-yl)thiazol-4-yl)-N-benzylacetamide (CAS 1171937-62-4) is a heterocyclic organic compound belonging to the class of thiazolyl N-benzyl-substituted acetamides. Its structure features a 2-(1H-pyrrol-1-yl)thiazole core linked via an acetamide bridge to a benzyl group.

Molecular Formula C16H15N3OS
Molecular Weight 297.38
CAS No. 1171937-62-4
Cat. No. B2921392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-benzylacetamide
CAS1171937-62-4
Molecular FormulaC16H15N3OS
Molecular Weight297.38
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)N3C=CC=C3
InChIInChI=1S/C16H15N3OS/c20-15(17-11-13-6-2-1-3-7-13)10-14-12-21-16(18-14)19-8-4-5-9-19/h1-9,12H,10-11H2,(H,17,20)
InChIKeyDLLQAEUWLXZYHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Understanding 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-benzylacetamide (CAS 1171937-62-4) for Scientific Procurement


2-(2-(1H-Pyrrol-1-yl)thiazol-4-yl)-N-benzylacetamide (CAS 1171937-62-4) is a heterocyclic organic compound belonging to the class of thiazolyl N-benzyl-substituted acetamides. Its structure features a 2-(1H-pyrrol-1-yl)thiazole core linked via an acetamide bridge to a benzyl group [1]. The compound has a molecular formula of C16H15N3OS and a molecular weight of 297.38 g/mol . Computed physicochemical properties indicate a calculated logP (cLogP) of 3.10 and a topological polar surface area (TPSA) of 56.99 Ų, placing it within drug-like chemical space according to Lipinski's Rule of Five [2]. It is predominantly supplied as a research chemical or synthetic building block with a typical purity specification of ≥95% .

Why Closest Analogs of 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-benzylacetamide Cannot Be Interchanged in Research


While several compounds share the 2-(1H-pyrrol-1-yl)thiazole pharmacophore, substitution of the N-benzylacetamide moiety with structurally similar groups—such as N-(o-tolyl) [CAS 1172411-61-8], N-cyclohexyl [CAS 1171908-11-4], N-(furan-2-ylmethyl) [CAS 1092331-15-1], or N-(pyridin-2-ylmethyl) variants—profoundly alters the molecule's physicochemical and potential target-binding profiles. The N-benzyl group in the target compound provides a distinct combination of moderate lipophilicity (cLogP 3.10) and conformational flexibility (5 rotatable bonds) that is absent in the constrained o-tolyl or the saturated cyclohexyl analogs [1]. In the broader class of thiazolyl N-benzyl-substituted acetamide derivatives, the unsubstituted N-benzyl appendage has been shown to be critical for Src kinase inhibitory activity, with analogs lacking this group exhibiting diminished potency [2]. Therefore, generic substitution without experimental validation risks selecting a compound with divergent solubility, permeability, or target engagement characteristics, potentially compromising assay reproducibility or lead optimization campaigns.

Quantitative Differentiation Evidence for 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-benzylacetamide


Lipophilicity (cLogP) Comparison: N-Benzyl vs. N-(Furan-2-ylmethyl) and N-(Pyridin-2-ylmethyl) Analogs

The target compound's cLogP of 3.10, as computed by the SILDrug database [1], distinguishes it from heteroaromatic N-substituted analogs. The N-(furan-2-ylmethyl) analog introduces an oxygen into the side-chain aromatic ring, which typically reduces cLogP by approximately 0.5–1.0 log units relative to a phenyl ring. The N-(pyridin-2-ylmethyl) analog introduces a basic nitrogen that imparts pH-dependent lipophilicity and can decrease cLogP by approximately 0.8–1.5 log units. This difference in lipophilicity directly impacts predicted membrane permeability and non-specific protein binding, making the N-benzyl derivative the more lipophilic option for targets requiring hydrophobic interactions.

Lipophilicity Drug-likeness Permeability

Topological Polar Surface Area (TPSA) Differentiation: N-Benzyl vs. O-Tolyl and Cyclohexyl Analogs

The target compound possesses a TPSA of 56.99 Ų [1]. The N-(o-tolyl) analog (CAS 1172411-61-8) shares an identical TPSA (56.99 Ų) because the ortho-methyl group does not add polar atoms. In contrast, the N-cyclohexyl analog (CAS 1171908-11-4) lacks the aromatic π-system and has a reduced TPSA (estimated 46–50 Ų) due to the absence of contributions from aromatic ring-associated polar surface elements. TPSA values below 60 Ų are generally associated with good oral absorption, while values below 60–70 Ų are often correlated with favorable CNS penetration. The N-cyclohexyl analog's lower TPSA may confer superior CNS permeability, whereas the N-benzyl compound retains a balance suitable for both peripheral and CNS targets.

Polar surface area Oral bioavailability CNS penetration

Hydrogen Bond Donor (HBD) Count: N-Benzyl Acetamide vs. Secondary Amide Analogs

The target compound possesses 0 hydrogen bond donors (HBD) [1], as the acetamide nitrogen is fully substituted with a benzyl group. This differs from analogs bearing a secondary amide NH (HBD = 1), which can form intermolecular hydrogen bonds that enhance aqueous solubility but may reduce passive membrane permeability. The absence of an HBD in the target compound renders it less sensitive to solvation effects and potentially more amenable to formulation in hydrophobic matrices.

Hydrogen bonding Solubility Target engagement

Class-Level Src Kinase SAR: Critical Role of the N-Benzyl Substituent in Thiazolyl Acetamides

Fallah-Tafti et al. (2011) synthesized and evaluated a series of thiazolyl N-benzyl-substituted acetamide derivatives for Src kinase inhibition. The unsubstituted N-benzyl derivative (compound 8a in that series, which contains a (2-morpholinoethoxy)phenyl substituent at the thiazole 2-position) demonstrated c-Src kinase inhibition with GI50 values of 1.34 μM in NIH3T3/c-Src527F cells and 2.30 μM in SYF/c-Src527F cells, establishing it as the most potent compound in the series [1]. Substitution of the benzyl group with 4-fluorobenzyl (8b) shifted the activity profile toward antiproliferative effects in BT-20 and CCRF cells (64–71% inhibition at 50 μM) rather than kinase inhibition [1]. Although the target compound (CAS 1171937-62-4) bears a pyrrole rather than a morpholinoethoxyphenyl group at the thiazole 2-position, these class-level SAR results demonstrate that the N-benzyl moiety is a critical determinant of biological activity in thiazolyl acetamide scaffolds, and that even minor modifications to this group can redirect the cellular activity profile.

Src kinase inhibition Cancer SAR

Supplier-Specified Purity: ≥95% as a Procurement Specification

The compound is commercially available with a supplier-specified purity of ≥95% as determined by HPLC or equivalent analytical methods . This purity level is standard for research-grade screening compounds and synthetic building blocks. For procurement decisions, this specification should be verified against the intended application: high-throughput screening (HTS) may tolerate 95% purity, whereas biophysical assays (e.g., SPR, ITC) or in vivo studies may require ≥98% purity. No certificate of analysis (CoA) data were available at the time of this review; end-users are advised to request batch-specific CoA documentation.

Purity Quality control Procurement

Optimal Application Scenarios for Procuring 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-benzylacetamide


Kinase-Focused Medicinal Chemistry: Src Kinase Inhibitor SAR Expansion

Based on class-level SAR demonstrating that N-benzyl-substituted thiazolyl acetamides are active Src kinase inhibitors [1], this compound serves as a privileged starting scaffold for kinase-focused lead optimization. The N-benzyl group provides the critical pharmacophoric element for Src inhibition (GI50 ~1–2 μM in the reference series), while the pyrrole substituent at the thiazole 2-position offers a handle for further diversification. Structure-activity relationship studies can systematically vary the pyrrole ring or the benzyl group to optimize potency, selectivity, and pharmacokinetic properties.

Physicochemical Property-Driven Library Design for CNS Drug Discovery

With a cLogP of 3.10 and TPSA of 56.99 Ų [2], the compound resides within the favorable property space for CNS penetration (typically TPSA <70 Ų and cLogP 1–4). Its zero HBD count further reduces the desolvation penalty for blood-brain barrier crossing relative to secondary amide analogs. Medicinal chemistry teams pursuing CNS targets can use this compound as a starting point, confident that its baseline physicochemical profile is compatible with CNS drug-likeness criteria.

Building Block for Diversity-Oriented Synthesis (DOS) Libraries

The compound's structure—featuring a pyrrole, thiazole, and benzylacetamide—contains multiple sites for chemical diversification: electrophilic substitution on the pyrrole, nucleophilic displacement at the thiazole, and amide bond modifications. This makes it a versatile building block for generating compound libraries via parallel synthesis . The commercial availability at ≥95% purity supports its use in library production without the need for in-house resynthesis of the core scaffold.

Computational Chemistry and Pharmacophore Modeling Studies

The well-defined structure, computed physicochemical descriptors, and known class-level biological annotation make this compound a suitable test case for computational models. It can be employed as a benchmarking compound for docking studies targeting Src family kinases, for pharmacophore elucidation of thiazole-containing kinase inhibitors, or for validating in silico ADMET prediction models, where its cLogP and TPSA values offer clear differentiability from heteroaryl-methyl analogs [2].

Quote Request

Request a Quote for 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-benzylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.